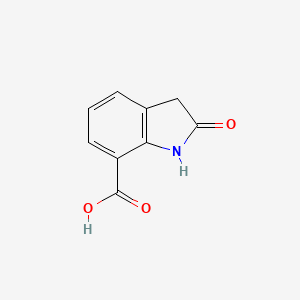

2-Oxoindoline-7-carboxylic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Oxoindoline-7-carboxylic acid involves various chemical reactions. For instance, one method involves the use of triethylamine and Boc anhydride added to a stirred solution of (2,4-difluor-ophenyl)methanamine under an Ar atmosphere at 0 °C . Another method involves a solution of Example 59A treated with 10% Pd/C, stirred under hydrogen for 18 hours, filtered through diatomaceous earth with 9:1 dichloromethane/methanol solution rinses.Molecular Structure Analysis

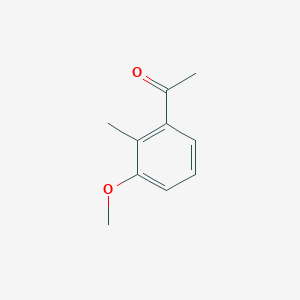

The molecular structure of 2-Oxoindoline-7-carboxylic acid has been analyzed using various techniques such as IR, MS, 1H NMR, and 13C NMR . The compound’s structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The chemical reactions involving 2-Oxoindoline-7-carboxylic acid are complex and involve multiple steps. For example, one reaction involves the formation of a solid that is filtered, washed with water, and dried under vacuum to obtain 2-oxoindoline-5-carboxylic acid .Physical And Chemical Properties Analysis

2-Oxoindoline-7-carboxylic acid is a solid at room temperature . It has a molecular weight of 177.16 and a flash point of 222.9 . It has a boiling point of 445°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen

Antitumor Agents

2-Oxoindoline-based acetohydrazides have been designed and synthesized as antitumor agents . These compounds have shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . Especially, some compounds exhibited cytotoxicity equal or superior to positive control PAC-1, the first procaspase-3 activating compound . The most potent compound was three- to five-fold more cytotoxic than PAC-1 in three cancer cell lines tested .

Cell Cycle and Apoptosis Regulation

The compounds based on 2-Oxoindoline have been found to affect cell cycle and apoptosis . The representative compounds accumulated U937 cells in S phase and substantially induced late cellular apoptosis . This shows the potential of these compounds in regulating cell growth and death, which is crucial in cancer treatment .

Organic Synthesis

Carboxylic acids, including 2-Oxoindoline-7-carboxylic acid, are versatile organic compounds used in organic synthesis . They can be used to obtain small molecules, macromolecules, synthetic or natural polymers . They are highly polar and active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .

Nanotechnology

Carboxylic acids are used in nanotechnology as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This helps in the creation of nanomaterials with specific properties for various applications .

Polymers

In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc . They can be used to modify the properties of polymers, making them more suitable for specific applications .

Medical Field

Carboxylic acids, including 2-Oxoindoline-7-carboxylic acid, have applications in the medical field . They can be used in the development of drugs, therapies, and other medical applications .

Safety and Hazards

2-Oxoindoline-7-carboxylic acid is harmful if swallowed and can cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Zukünftige Richtungen

2-Oxoindoline-7-carboxylic acid and its derivatives have shown potential in the field of medicinal chemistry. For instance, they have displayed potent inhibitory activity against the proliferation of human lung adenocarcinoma epithelial cell line (A549) in MTT assay . They have also been used in the design and synthesis of novel antitumor agents . These findings suggest that 2-Oxoindoline-7-carboxylic acid could serve as a template for further design and development of novel anticancer agents .

Wirkmechanismus

Target of Action

The primary targets of 2-Oxoindoline-7-carboxylic acid are proteins involved in cellular apoptotic pathways, such as BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . These proteins play a crucial role in regulating cell death, particularly apoptosis or programmed cell death, which is a common and effective approach for anticancer drug development .

Mode of Action

2-Oxoindoline-7-carboxylic acid interacts with its targets by inhibiting the viral RNA dependent RNA-polymerase (RdRp) activity of DENV . This interaction results in notable cytotoxicity toward human cancer cell lines, including colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 .

Biochemical Pathways

The compound affects both extrinsic and intrinsic pathways of the apoptotic machine . Among these, caspase-3, known as the executioner caspase, is one of the key enzymes regulating apoptosis responses . The compound’s interaction with its targets leads to changes in these pathways, ultimately inducing apoptosis and causing the death of cancer cells .

Result of Action

The molecular and cellular effects of 2-Oxoindoline-7-carboxylic acid’s action include notable cytotoxicity toward human cancer cell lines . The compound induces late cellular apoptosis and accumulates cells in the S phase of the cell cycle . These effects contribute to the compound’s potential as an anticancer agent .

Eigenschaften

IUPAC Name |

2-oxo-1,3-dihydroindole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-7-4-5-2-1-3-6(9(12)13)8(5)10-7/h1-3H,4H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDOVZSOSPBZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)C(=O)O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60600424 | |

| Record name | 2-Oxo-2,3-dihydro-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25369-43-1 | |

| Record name | 2-Oxo-2,3-dihydro-1H-indole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60600424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]piperidin-3-amine](/img/structure/B1357527.png)

![1-[4-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B1357540.png)

![{2-[3,4-Dihydro-1(2H)-quinolinyl]-phenyl}methanamine](/img/structure/B1357541.png)

![7-Chloroimidazo[1,2-a]pyridine](/img/structure/B1357548.png)